2-[(4,4-Difluorocyclohexyl)amino]ethanol
Description
2-[(4,4-Difluorocyclohexyl)amino]ethanol is a fluorinated ethanolamine derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and an ethanolamine (-NH-CH2CH2OH) functional group. This compound is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the 4,4-difluorocyclohexyl group, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
2-[(4,4-difluorocyclohexyl)amino]ethanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(2-4-8)11-5-6-12/h7,11-12H,1-6H2 |
InChI Key |
FSJTUPNYJQHTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCCO)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)amino]ethanol typically involves the reaction of 4,4-difluorocyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorocyclohexyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4,4-Difluorocyclohexyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares 2-[(4,4-Difluorocyclohexyl)amino]ethanol with key analogs, highlighting structural differences and their implications:
Key Observations :
- The ethanolamine group in the target compound confers hydrogen-bonding capacity, improving solubility in aqueous media compared to (4,4-difluorocyclohexyl)methanol or ester derivatives like methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate .
- 2-(4,4-Difluorocyclohexyl)acetic acid exhibits acidic properties, making it suitable for salt formation, whereas the target compound’s basic amino group could facilitate protonation in physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
